molecular formula C7H8F2N2O2 B15319399 methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B15319399
M. Wt: 190.15 g/mol
InChI Key: ZJAQANCGKINWAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein labeling.

    Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, modulating their activity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated imidazole derivatives and fluorinated heterocycles. These compounds share some chemical properties but may differ in their biological activity and stability.

Uniqueness

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-2-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-4-10-3-5(6(12)13-2)11(4)7(8)9/h3,7H,1-2H3

InChI Key

ZJAQANCGKINWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(F)F)C(=O)OC

Origin of Product

United States

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